N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide
Description
N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide is an organic compound with the molecular formula C15H20N4O4S This compound is characterized by its unique structure, which includes a cyclopentyl group, a nitrophenoxy group, and a hydrazinecarbothioamide moiety
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(4-nitrophenoxy)propanoylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-10(23-13-8-6-12(7-9-13)19(21)22)14(20)17-18-15(24)16-11-4-2-3-5-11/h6-11H,2-5H2,1H3,(H,17,20)(H2,16,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORYJQJEQKFEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1CCCC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenoxy intermediate: This step involves the reaction of 4-nitrophenol with an appropriate alkylating agent to form the nitrophenoxy compound.
Introduction of the cyclopentyl group: The cyclopentyl group is introduced through a cyclization reaction involving a suitable cyclopentyl precursor.
Formation of the hydrazinecarbothioamide moiety: This step involves the reaction of the nitrophenoxy intermediate with hydrazine and a thiocarbonyl reagent under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide can be compared with similar compounds such as:
N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide: This compound has a methoxy group instead of a nitro group, which can lead to different chemical and biological properties.
N-cyclopentyl-2-[2-(4-aminophenoxy)propanoyl]hydrazinecarbothioamide: This compound has an amino group instead of a nitro group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
